methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
Description
Methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (Molecular Formula: C₁₃H₁₅N₃O₃, Molecular Weight: 261.28 g/mol) is a pyrazole derivative featuring a 4-methoxybenzyl substituent at the N1 position and a methyl ester group at the C4 position of the pyrazole ring.
The 4-methoxybenzyl group may influence lipophilicity and metabolic stability, while the ester moiety allows for further derivatization .
Properties
IUPAC Name |
methyl 3-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-18-10-5-3-9(4-6-10)7-16-8-11(12(14)15-16)13(17)19-2/h3-6,8H,7H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQWLIZNAHVABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the condensation of 3-amino-1H-pyrazole-4-carboxylate with 4-methoxybenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Reductive Amination
The primary amino group at position 3 participates in reductive amination with aldehydes under mild conditions. For example:
This reaction proceeds via imine intermediate formation, followed by borohydride reduction to stabilize the secondary amine. The 4-methoxybenzyl group remains intact under these conditions .
Oxidation Reactions
The amino group exhibits limited oxidative reactivity under controlled conditions:
-
Potential pathways :
No direct experimental data for this specific compound’s oxidation is available, but related pyrazole derivatives show sensitivity to strong oxidants like KMnO₄ or CrO₃ .
Ester Hydrolysis and Derivative Formation
The methyl ester at position 4 undergoes hydrolysis to generate carboxylic acid derivatives:
The carboxylic acid derivative can further react to form amides or esters via standard coupling reagents (e.g., DCC, EDCI) .
Condensation and Cyclization
The amino group engages in condensation with carbonyl compounds:
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Schiff base formation : Reacts with aldehydes/ketones (e.g., pyrazolecarbaldehydes) to generate imines, which may cyclize under acidic or thermal conditions .
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Heterocyclization : With α,β-unsaturated carbonyl compounds (e.g., chalcones), forms fused pyrazolopyrimidine derivatives under ultrasonication or microwave irradiation .
For example:
textThis compound + Pyruvic acid → Tetrahydroazolo[1,5-a]pyrimidine derivatives (under ultrasonication)[2]
Functionalization of the 4-Methoxybenzyl Group
The aromatic methoxy group can undergo electrophilic substitution (e.g., nitration, halogenation), though such reactions typically require harsh conditions that may compromise the pyrazole core.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of pyrazole derivatives, including methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. A quantitative structure-activity relationship (QSAR) model developed for pyrazole derivatives indicated that modifications in the structure can enhance their activity against seizure models, specifically maximal electroshock-induced seizures (MES) . The compound's ability to interact with voltage-gated sodium channels suggests a mechanism similar to established anticonvulsants like phenytoin.
Antitumor Properties
Research has shown that pyrazole derivatives exhibit promising antitumor activity. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound's structure allows it to interfere with cell proliferation pathways, making it a candidate for further development as an anticancer agent .
Calcium Channel Blockade
Some derivatives of pyrazole compounds are recognized as selective L-type calcium channel blockers. These compounds have applications in treating conditions such as hypertension and cardiac arrhythmias. The structural features of this compound may contribute to its efficacy in this area .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of appropriate precursors under reflux conditions with solvents like acetic acid . Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxybenzyl group is believed to enhance lipophilicity and improve cellular uptake, which may correlate with increased pharmacological effects.
Case Study 1: Anticonvulsant Activity Assessment
In a study assessing the anticonvulsant properties of various pyrazole derivatives, this compound was shown to possess significant activity when tested in animal models. The compound's efficacy was compared against standard drugs, revealing comparable performance .
Case Study 2: Antitumor Evaluation
A series of in vitro assays demonstrated that this compound exhibited potent cytotoxicity against breast cancer cell lines. The compound's mechanism was linked to apoptosis induction, suggesting its potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate with analogs differing in the benzyl substituent or ester group:
Key Findings from Research
Antitumor Activity: Ethyl 5-amino-1-(1-(4-methoxybenzyl)-1H-indole-3-carbonyl)-1H-pyrazole-4-carboxylate (a structurally related indole-pyrazole hybrid) exhibited significant antitumor activity in preliminary assays, suggesting that the 4-methoxybenzyl group may synergize with the indole scaffold to enhance cytotoxicity .
Synthetic Flexibility : The methyl ester group in the target compound allows for hydrolysis to carboxylic acids or transesterification, enabling diversification into prodrugs or conjugates .
Physicochemical Properties
- Lipophilicity : The 4-methoxybenzyl group contributes to higher logP values compared to chloro- or bromo-substituted analogs, which may enhance blood-brain barrier penetration .
- Thermal Stability : Predicted boiling points for analogs range from 442.1±40.0 °C (2-chlorobenzyl derivative) to higher values for nitro-substituted variants, indicating moderate thermal stability .
Biological Activity
Methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS Number: 1519015-84-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, particularly in cancer therapeutics.
1. Chemical Structure and Synthesis
This compound features a pyrazole ring with an amino group and a methoxybenzyl substituent. The synthesis typically involves the condensation of 3-amino-1H-pyrazole-4-carboxylic acid with 4-methoxybenzyl chloride under basic conditions, often utilizing solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) with bases such as potassium carbonate or sodium hydride .
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and π-π interactions due to the presence of the amino group and the aromatic methoxybenzyl substituent. This interaction modulates various biological pathways, potentially leading to anticancer effects by inhibiting enzymes involved in cell proliferation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.01 | CDK2 inhibition |
| NCI-H460 | 0.03 | Aurora-A kinase inhibition |
| A549 | 49.85 | Induces apoptosis |
These findings suggest that the compound may act as a potent inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, both of which are critical for cell cycle regulation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific IC50 values and mechanisms remain to be fully elucidated .
4. Case Studies
Case Study 1: Anticancer Efficacy in MCF7 Cells
A study demonstrated that this compound significantly reduced cell viability in MCF7 breast cancer cells with an IC50 value of 0.01 µM. The compound induced G2/M phase arrest, indicating its potential to disrupt normal cell cycle progression .
Case Study 2: Selective Inhibition of CDK16
In another investigation focusing on kinase inhibitors, derivatives of pyrazole compounds were tested for their ability to inhibit CDK16. This compound analogs showed selective inhibition against CDK family members, reinforcing its role as a promising candidate in targeted cancer therapies .
5. Future Directions
The unique structure of this compound positions it as a valuable scaffold in drug discovery efforts aimed at developing new anticancer agents. Future research should focus on:
- Structure-Activity Relationship (SAR) Studies: To optimize its efficacy and selectivity.
- In Vivo Studies: To evaluate therapeutic potential and pharmacokinetics.
- Broader Biological Screening: To explore other possible therapeutic applications beyond oncology.
Q & A
Q. What are the standard synthetic routes for methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate?
The synthesis typically involves a multi-step protocol:
Cyclocondensation : Reacting 4-methoxybenzylamine with ethyl acetoacetate to form a β-keto ester intermediate.
Cyclization : Treating the intermediate with hydrazine hydrate to construct the pyrazole ring.
Esterification : Introducing the methyl ester group via reaction with methanol under acidic or basic conditions.
Key intermediates are characterized by IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (methoxy protons at δ ~3.8 ppm) .
Q. What spectroscopic techniques are used for structural characterization?
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3400 cm⁻¹, ester C=O at ~1720 cm⁻¹).
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons from the 4-methoxybenzyl group at δ ~7.0 ppm, pyrazole C-4 carboxylate at δ ~160 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 262.3 for C₁₃H₁₅N₃O₃) .
Q. What biological assays are commonly used to evaluate this compound?
- Antimicrobial Activity : Disk diffusion assays against E. coli or S. aureus.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase or kinase inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Catalyst Screening : Use Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) for decarboxylative coupling, enhancing regioselectivity .
- Solvent Systems : Mixed solvents like DCE/HFIP (2:1) improve solubility of intermediates .
- Temperature Control : Reflux in absolute ethanol for cyclization minimizes side products .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Methoxy Positioning : The 4-methoxy group on the benzyl ring enhances π-π stacking with biological targets, improving binding affinity compared to 3-methyl analogs .
- Amino Group Derivatization : Converting the 3-amino group to acylthiourea or triazole hybrids increases antimicrobial potency (MIC values <10 µM) .
Q. How to resolve contradictions in crystallographic data analysis?
- Software Tools : Use SHELX for refinement, particularly SHELXL for small-molecule structures. Cross-validate with spectral data (e.g., NMR coupling constants vs. torsion angles) .
- Twinned Data : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections in high-symmetry crystals .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
